4-Pyridin-3-yl-5-tetrahydro-2H-pyran-4-yl-4H-1,2,4-triazole-3-thiol

Description

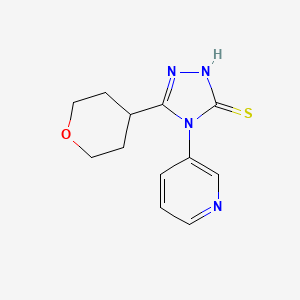

The compound 4-Pyridin-3-yl-5-tetrahydro-2H-pyran-4-yl-4H-1,2,4-triazole-3-thiol is a heterocyclic molecule featuring a 1,2,4-triazole core substituted with a pyridin-3-yl group at position 4 and a tetrahydro-2H-pyran-4-yl moiety at position 5, alongside a thiol (-SH) group at position 2. This structure combines aromatic (pyridine) and aliphatic (tetrahydropyran) components, which may influence its physicochemical and biological properties.

Properties

IUPAC Name |

3-(oxan-4-yl)-4-pyridin-3-yl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4OS/c18-12-15-14-11(9-3-6-17-7-4-9)16(12)10-2-1-5-13-8-10/h1-2,5,8-9H,3-4,6-7H2,(H,15,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWDLDPGYASFZAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C2=NNC(=S)N2C3=CN=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Pyridin-3-yl-5-tetrahydro-2H-pyran-4-yl-4H-1,2,4-triazole-3-thiol typically involves the reaction of 4-phenyltetrahydropyran-4-carbonyl chloride with thiosemicarbazide, followed by cyclization of the resulting amide in the presence of potassium hydroxide (KOH) . The reaction conditions often require cooling with ice water and the use of dry pyridine as a solvent.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent choice, and purification techniques, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Pyridin-3-yl-5-tetrahydro-2H-pyran-4-yl-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert it into corresponding thiols or amines.

Substitution: It can participate in nucleophilic substitution reactions, particularly at the sulfur atom.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Alkyl halides and arylmethyl chlorides are common reagents for substitution reactions.

Major Products: The major products formed from these reactions include various substituted triazole derivatives, sulfoxides, and sulfones.

Scientific Research Applications

Antifungal and Antibacterial Properties

Research indicates that 1,2,4-triazole derivatives exhibit significant antifungal and antibacterial activities. For example, compounds containing the triazole-thioether moiety have shown enhanced antifungal efficacy against pathogens such as Gibberella nicotiancola and Aspergillus flavus, with some exhibiting higher activity than established antifungal agents like azoxystrobin and ketoconazole . The incorporation of the 4H-1,2,4-triazole structure into various compounds has been linked to improved antimicrobial properties.

Case Study:

A study demonstrated that a series of 5-(2-aminothiazol-4-yl)-4-substituted phenyl-4H-1,2,4-triazole-3-thiols exhibited broad-spectrum antibacterial activity against strains like Staphylococcus aureus and Escherichia coli. The most effective compounds showed minimum inhibitory concentrations (MIC) comparable to those of clinically used antibiotics .

Fungicides

The compound's structure suggests potential as a fungicide due to its ability to inhibit fungal growth. Research has shown that derivatives of 1,2,4-triazoles can significantly reduce fungal infections in crops. For instance, triazole-based fungicides have been reported to outperform traditional treatments in controlling plant pathogens such as Phytophthora infestans, responsible for late blight in potatoes .

Data Table: Efficacy of Triazole Derivatives Against Fungal Strains

| Compound Name | Target Fungi | Inhibitory Rate (%) | Comparison with Standard |

|---|---|---|---|

| Triazole Derivative A | Gibberella saubinetii | 90–98 | Higher than Azoxystrobin |

| Triazole Derivative B | Aspergillus flavus | 85 | Comparable to Ketoconazole |

| Triazole Derivative C | Fusarium oxysporum | 70 | Higher than Bifonazole |

Synthesis of Novel Materials

The unique chemical structure of 4-Pyridin-3-yl-5-tetrahydro-2H-pyran-4-yl-4H-1,2,4-triazole-3-thiol allows for its use in synthesizing novel materials with specific properties. Its derivatives have been explored for their potential in developing new polymers and nanomaterials due to their stability and reactivity under various conditions .

Case Study:

A recent investigation into microwave-mediated synthesis techniques revealed that triazole derivatives can be produced efficiently without catalysts. This eco-friendly approach not only reduces waste but also enhances the yield of desired products .

Mechanism of Action

The mechanism of action of 4-Pyridin-3-yl-5-tetrahydro-2H-pyran-4-yl-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets. It can inhibit enzymes such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . The compound’s ability to induce apoptosis in cancer cells is attributed to its interaction with these molecular pathways.

Comparison with Similar Compounds

Commercial Availability

Structural Analogues and Substituent Effects

The biological and chemical profiles of triazole-thiol derivatives are heavily influenced by substituents. Key comparisons include:

Key Observations:

- Electron-donating groups (e.g., -NH2, -SH) enhance antioxidant capacity compared to electron-withdrawing groups (e.g., -Cl) .

- Pyridinyl vs. Phenyl: Pyridinyl derivatives (e.g., 4-pyridinyl in AP vs.

- Positional isomerism : Pyridin-3-yl (target compound) vs. pyridin-4-yl () may alter binding interactions in biological systems.

Antioxidant Activity

- AP (4-amino-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol): Exhibits potent DPPH• scavenging (IC50: 12.5 μM), attributed to the electron-donating -NH2 group and pyridine’s π-conjugation .

- AT (4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol): Lower activity (IC50: 18.3 μM) due to reduced polarity of the phenyl group .

Antimicrobial Activity

- 5-Aryloxymethyl-4H-1,2,4-triazole-3-thiol derivatives : Substitution with halogenated phenyl rings (e.g., Cl, F) improves antimicrobial efficacy (MIC: 16–64 μg/mL) by enhancing lipophilicity and membrane penetration .

Enzyme Inhibition

- Yucasin (5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol) : Inhibits YUCCA enzymes in auxin biosynthesis, demonstrating the impact of halogen substituents on enzyme binding .

Physicochemical Properties

- Melting Points: Derivatives like 4-(((2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl)methylene)amino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol (12d) melt at 238–240°C, reflecting high crystallinity due to hydrogen bonding .

- Solubility : The tetrahydro-2H-pyran-4-yl group in the target compound may improve aqueous solubility compared to purely aromatic analogs .

Biological Activity

4-Pyridin-3-yl-5-tetrahydro-2H-pyran-4-yl-4H-1,2,4-triazole-3-thiol (CAS No. 1858250-40-4) is a compound that has garnered attention for its diverse biological activities. This article examines its biological properties, potential applications in medicinal chemistry, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that combines a pyridine ring, a tetrahydro-pyran moiety, and a triazole-thiol functional group. This structural diversity is believed to contribute significantly to its biological activity.

| Property | Details |

|---|---|

| Molecular Formula | C12H14N4OS |

| Molecular Weight | 258.33 g/mol |

| CAS Number | 1858250-40-4 |

| IUPAC Name | This compound |

Antimicrobial Properties

Research indicates that compounds similar to 4-Pyridin-3-yl-5-tetrahydro-2H-pyran derivatives exhibit significant antimicrobial activities. In particular, the presence of the triazole ring enhances the compound's ability to inhibit bacterial growth. A study evaluating various triazole derivatives found that those with thiol groups showed improved efficacy against Gram-positive and Gram-negative bacteria .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been explored in several studies. For instance, derivatives containing triazole-thiol functionalities have demonstrated the ability to modulate cytokine release, particularly TNF-α and IL-6, which are crucial in inflammatory responses . The immunomodulatory effects observed suggest that these compounds could serve as potential therapeutic agents in treating inflammatory diseases.

Anticancer Activity

Recent investigations into the anticancer properties of triazole derivatives have shown promising results. Compounds similar to 4-Pyridin-3-yl derivatives were tested against various cancer cell lines, including melanoma and breast cancer cells. The results indicated that these compounds inhibited cell proliferation and migration effectively, suggesting their potential as anticancer agents .

Case Studies

- Study on Cytokine Modulation : A study involving the synthesis of new triazole derivatives demonstrated their ability to inhibit cytokine release in human peripheral blood mononuclear cells (PBMCs). Compounds with specific substitutions showed enhanced anti-inflammatory effects without significant toxicity .

- Anticancer Evaluation : In a comparative analysis of various triazole derivatives against cancer cell lines (MDA-MB-231 and IGR39), certain derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.